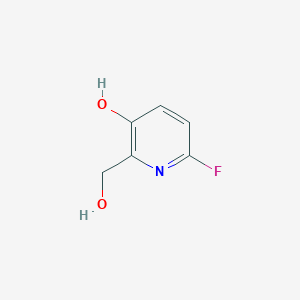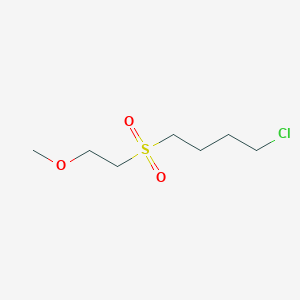
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane is an organic compound with the molecular formula C7H15ClO3S and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a sulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Chloro-4-((2-methoxyethyl)sulfonyl)butane involves several steps. One common method includes the reaction of 1-chlorobutane with methoxyethyl sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl group can yield thiols or sulfides.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-((2-methoxyethyl)sulfonyl)butane involves its interaction with molecular targets such as enzymes and proteins. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to modifications that affect their function . The sulfonyl group can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane can be compared with similar compounds such as:
1-Chloro-4-sulfonylbutane: Lacks the methoxyethyl group, which may affect its reactivity and applications.
1-Chloro-4-((2-ethoxyethyl)sulfonyl)butane: Contains an ethoxyethyl group instead of a methoxyethyl group, potentially altering its chemical properties and uses.
The presence of the methoxyethyl group in this compound makes it unique, providing specific reactivity and applications that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C7H15ClO3S |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
1-chloro-4-(2-methoxyethylsulfonyl)butane |
InChI |
InChI=1S/C7H15ClO3S/c1-11-5-7-12(9,10)6-3-2-4-8/h2-7H2,1H3 |
Clave InChI |
KDMDZAWOSIYGHD-UHFFFAOYSA-N |
SMILES canónico |
COCCS(=O)(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


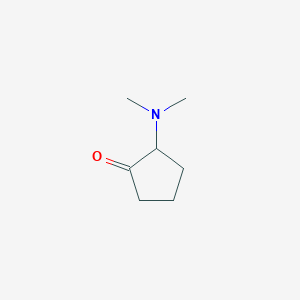

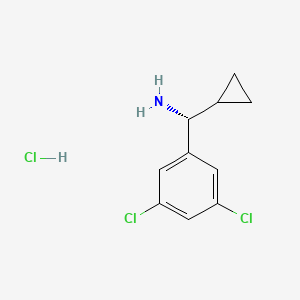
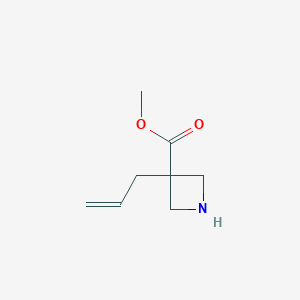

![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
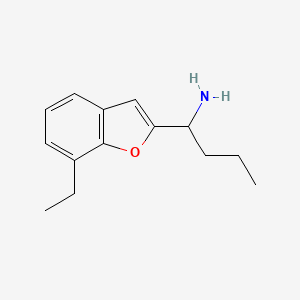
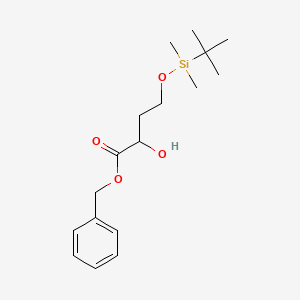
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
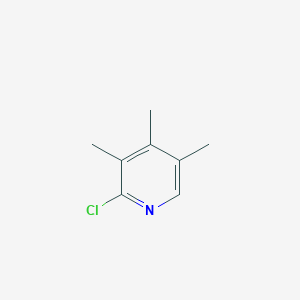
![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
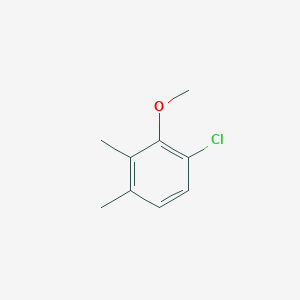
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
